molecular formula C15H15ClN2O2 B2892223 1-Piperidinecarboxylic acid (5-chloro-8-quinolinyl) ester CAS No. 347370-60-9

1-Piperidinecarboxylic acid (5-chloro-8-quinolinyl) ester

Cat. No. B2892223
CAS RN: 347370-60-9
M. Wt: 290.75
InChI Key: WAAFTEIZXWCELE-UHFFFAOYSA-N
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Description

1-Piperidinecarboxylic acid (5-chloro-8-quinolinyl) ester is a chemical compound with the molecular formula C15H15ClN2O2 . It is also known by its CAS number 347370-60-9.


Molecular Structure Analysis

The molecular structure of this compound can be found in various databases . It has a molecular weight of 290.75.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula, C15H15ClN2O2, and its molecular weight, 290.75 . Additional properties such as pKa value, solubility, and X-ray powder diffraction can be found for similar compounds like Loratadine .

Scientific Research Applications

Synthesis and Chemical Applications

Novel Quinazolinone Derivatives Synthesis A study detailed the synthesis of new quinazolinone derivatives, showcasing the utility of ethyl piperidine-4-carboxylate in creating complex molecules under solvent-free conditions using PEG-400. This method highlights the role of "1-Piperidinecarboxylic acid (5-chloro-8-quinolinyl) ester" in facilitating the development of pharmacologically relevant compounds with potential anticancer and antibacterial properties (Acharyulu et al., 2008).

Catalytic Synthesis Enhancements Another research emphasized the use of piperidine derivatives in the catalytic synthesis of coumarin-bearing pyrrolo[1,2-a]quinoxaline derivatives, underlining the compound's role in promoting efficient reactions to produce molecules with potential biological activities (Alizadeh et al., 2014).

Biological and Pharmacological Research

Anticancer Agent Development Research into the synthesis of functionalized 4H-pyrano[3,2-c]pyridines from 4-hydroxy-6-methyl-2-pyridone revealed potential new routes to compounds with significant biological activities, showcasing the versatility of piperidine derivatives in developing therapeutic agents (Mekheimer et al., 1997).

Chiral Building Blocks for Alkaloids The creation of a novel C(2)-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester was explored as a promising chiral building block for synthesizing piperidine-related alkaloids, highlighting its importance in the field of asymmetric synthesis and drug discovery (Takahata et al., 2002).

Safety and Hazards

The safety and hazards associated with 1-Piperidinecarboxylic acid (5-chloro-8-quinolinyl) ester are not explicitly mentioned in the available literature .

properties

IUPAC Name

(5-chloroquinolin-8-yl) piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2/c16-12-6-7-13(14-11(12)5-4-8-17-14)20-15(19)18-9-2-1-3-10-18/h4-8H,1-3,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAAFTEIZXWCELE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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